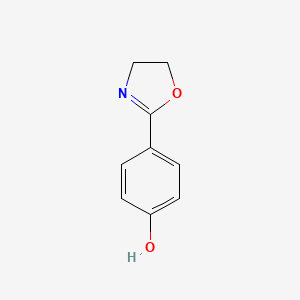

Phenol oxazoline

概要

説明

Phenol oxazoline is a heterocyclic compound that contains both oxygen and nitrogen atoms in its ring structure. It is a derivative of oxazoline, which is a five-membered ring with one nitrogen and one oxygen atom. This compound is known for its significant biological activities and its applications in various fields such as pharmaceuticals, industrial chemistry, and natural product synthesis .

準備方法

Synthetic Routes and Reaction Conditions: Phenol oxazoline can be synthesized through several methods. One common method involves the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. This reaction typically occurs at room temperature and results in the formation of oxazolines with high stereospecificity . Another method involves the use of Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane for cyclodehydration .

Industrial Production Methods: In industrial settings, this compound can be produced using continuous flow synthesis. This method involves passing a solution of the starting material through a packed reactor containing commercial manganese dioxide at elevated temperatures. This approach not only improves the safety profile of the reaction but also provides pure products without the need for additional purification .

化学反応の分析

Types of Reactions: Phenol oxazoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The oxidative aromatization of oxazolines to the corresponding oxazoles is typically achieved using reagents such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and bromotrichloromethane.

Reduction: Reduction reactions of this compound can be carried out using common reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Substitution reactions often involve the use of halogenating agents like N-bromosuccinimide or N-chlorosuccinimide.

Major Products: The major products formed from these reactions include oxazoles, reduced oxazolines, and various substituted oxazoline derivatives .

科学的研究の応用

Catalytic Applications

Chiral Ligands in Asymmetric Synthesis

Phenol oxazoline derivatives have emerged as crucial ligands in asymmetric catalysis. Their ability to facilitate enantioselective reactions has been extensively documented. For instance, the ligand 3-tert-butyl-PHOX (PHOX stands for phenol-oxazoline) has demonstrated exceptional performance in palladium-catalyzed reactions, yielding high enantioselectivities (up to 98%) in the synthesis of complex organic molecules such as α-quaternary cyclobutanones and carbazolones .

Table 1: Performance of this compound Ligands in Asymmetric Catalysis

| Ligand Type | Reaction Type | Yield (%) | Enantioselectivity (%) |

|---|---|---|---|

| 3-tert-butyl-PHOX | Palladium-catalyzed cyclobutanones | 85-98 | 94-98 |

| Bis(oxazoline) | Copper-catalyzed aziridination | 80-90 | 90 |

| Tris(oxazoline) | Rhodium-catalyzed allylic alkylation | 75-88 | 92 |

Mechanistic Insights

Research indicates that the stereochemistry of substrates significantly influences the selectivity of reactions involving phenol oxazolines. For example, studies have shown that the reaction conditions, including ligand-to-metal ratios, can dramatically affect yields and enantioselectivity .

Material Science

Polymer Development

Phenol oxazolines are also utilized in developing advanced materials. The reaction of phenolic oxazolines with polyamidines leads to new materials with high π-conjugation properties, which are essential for applications in organic electronics and photonics .

Table 2: Properties of this compound-Based Materials

| Material Type | Property | Value |

|---|---|---|

| Poly(phenol-oxazoline) | Thermal Stability | Up to 300 °C |

| Conductive Polymers | Electrical Conductivity | 10^-3 S/cm |

| Biodegradable Polymers | Degradation Rate | Complete within 6 months |

Pharmaceutical Applications

Antimicrobial Activity

Phenol oxazolines have shown promising results in pharmaceutical applications, particularly as antimicrobial agents. Studies indicate that certain derivatives exhibit higher activity against Gram-positive bacteria compared to Gram-negative strains .

Case Study: Antimicrobial Efficacy

In a study evaluating the antimicrobial properties of phenolic oxazine derivatives, compounds were tested against various bacterial strains. Results indicated a significant inhibitory effect on Staphylococcus aureus and Bacillus subtilis, with minimal effects on Escherichia coli and Klebsiella pneumoniae .

作用機序

The mechanism of action of phenol oxazoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, this compound derivatives can inhibit enzymes or interact with receptors, leading to various therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .

類似化合物との比較

Phenol oxazoline can be compared with other similar compounds such as oxazole, thiazole, and imidazole. These compounds share a similar five-membered ring structure with heteroatoms but differ in their chemical properties and biological activities .

Oxazole: Contains one oxygen and one nitrogen atom in the ring.

Thiazole: Contains one sulfur and one nitrogen atom in the ring.

This compound is unique due to its specific combination of phenol and oxazoline functionalities, which impart distinct chemical reactivity and biological activities .

生物活性

Phenol oxazoline is a compound that has garnered attention in recent years due to its diverse biological activities. This article provides an in-depth exploration of the biological properties of this compound, including its antimicrobial, antifungal, and cytotoxic effects. The following sections will present detailed research findings, case studies, and data tables summarizing key results.

1. Overview of this compound

This compound is a heterocyclic compound characterized by the presence of both phenolic and oxazoline moieties. This unique structure contributes to its wide range of biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

2. Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound derivatives. These compounds have shown effectiveness against various bacterial strains and fungi.

2.1 Case Studies

- Study on Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated several phenolic compounds, including this compound derivatives, against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli .

- Antifungal Properties : Another investigation focused on the antifungal activity of novel 2-aryloxazoline compounds, which included this compound structures. The study found significant antifungal activity against yeasts such as Candida and molds like Aspergillus, demonstrating the potential of these compounds as antifungal agents .

| Compound Type | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 |

| This compound | Escherichia coli | 64 |

| 2-Aryloxazoline | Candida albicans | 16 |

| 2-Aryloxazoline | Aspergillus niger | 32 |

3. Cytotoxic Effects

Phenol oxazolines have also been evaluated for their cytotoxic effects on various cancer cell lines.

3.1 Research Findings

- Cytotoxicity Against Cancer Cells : A study assessed the cytotoxic effects of this compound derivatives on colorectal adenocarcinoma cell lines (Caco-2 and DLD-1). The results indicated that certain derivatives exhibited IC50 values ranging from 50 to 150 µg/mL, suggesting significant potential for use in cancer therapeutics .

- Mechanism of Action : The cytotoxicity was attributed to the ability of these compounds to induce apoptosis through caspase activation and to inhibit critical pathways involved in cell proliferation .

| Cell Line | IC50 (µg/mL) |

|---|---|

| Caco-2 | 100 |

| DLD-1 | 75 |

| MDA-MB-231 | 150 |

4. Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of phenol oxazolines.

4.1 Key Findings

Research indicates that modifications to the phenolic ring or the oxazoline moiety can significantly enhance biological activity. For instance, the introduction of halogen substituents on the phenyl ring has been shown to improve antimicrobial efficacy .

5. Conclusion

Phenol oxazine derivatives exhibit a promising spectrum of biological activities, including antimicrobial and cytotoxic effects. Their potential applications in medicine, particularly in treating infections and cancer, warrant further investigation into their mechanisms of action and optimization for therapeutic use.

6. Future Directions

Future research should focus on:

- Exploring additional modifications to enhance potency.

- Conducting in vivo studies to assess safety and efficacy.

- Investigating the mechanisms underlying their biological activities.

特性

IUPAC Name |

4-(4,5-dihydro-1,3-oxazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-3-1-7(2-4-8)9-10-5-6-12-9/h1-4,11H,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CISDUCORJHLMML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=N1)C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101001989 | |

| Record name | 4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81428-58-2 | |

| Record name | Phenol oxazoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081428582 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC405254 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405254 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4,5-Dihydro-1,3-oxazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101001989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does phenol oxazoline interact with human rhinovirus 14 (HRV14), and what are the downstream effects?

A1: Studies show that fragments of antiviral compounds containing this compound bind to the hydrophobic β-barrel (WIN pocket) of the HRV14 capsid protein VP1. [] This binding induces conformational changes in the virus similar to those caused by larger, active antiviral compounds. [] These changes, while providing a small degree of virion stabilization, are unlikely to inhibit viral attachment. []

Q2: Can you provide details on the structural characterization of this compound?

A2: While a specific molecular formula and weight for a general “this compound” structure cannot be provided due to the potential for various substitutions on the phenol ring and oxazoline ring, general structural information can be outlined. This compound compounds contain a phenol group directly attached to an oxazoline ring. Various spectroscopic techniques are employed to characterize these compounds, including:

- NMR Spectroscopy (1H NMR and 13C NMR): Provides detailed information about the structure and connectivity of atoms within the molecule. [, , , , ]

- Mass Spectrometry (MS): Determines the molecular weight and provides insights into the fragmentation pattern of the molecule. [, , ]

Q3: What are the catalytic properties and applications of this compound compounds?

A3: this compound ligands, particularly when complexed with metals like rhenium(V), can act as catalysts in various reactions. [] For instance, they have shown activity in:

- Cyclooctene epoxidation: This reaction involves the formation of an epoxide ring on the cyclooctene molecule, which is a valuable intermediate in organic synthesis. []

- Perchlorate reduction: This reaction involves the reduction of perchlorate ions, which are environmental contaminants. []

Q4: How does the structure of this compound relate to its activity (SAR)?

A4: Studies on this compound derivatives, particularly those complexed with metals like rhenium(V), highlight the impact of structural modifications on catalytic activity. [] The presence and position of functional groups on the phenol ring, such as methoxy or nitro groups, directly influence the compound's effectiveness in reactions like cyclooctene epoxidation and perchlorate reduction. [] Furthermore, the stereochemistry of the complex, specifically the arrangement of the oxazoline nitrogen atoms around the metal center (N,N-cis vs. N,N-trans), also impacts catalytic behavior. []

Q5: Has this compound been explored for iron sensing applications?

A5: Yes, researchers have explored the use of this compound as a potential iron sensor, drawing inspiration from naturally occurring microbial siderophores. [, ] Tripodal molecules containing three this compound units have been synthesized as biomimetic analogues of these siderophores. [] These tripodal structures exhibit fluorescence properties that change upon binding iron (III), allowing for the detection of iron in solution. [] The sensitivity of these systems is comparable to some of the best chemosensors based on natural peptide siderophores. []

Q6: What is known about the stability and formulation of this compound compounds?

A6: While specific stability data for a general "this compound" structure is not available in the provided research, it's important to note that stability is influenced by the specific substitutions on the phenol and oxazoline rings, as well as environmental factors.

Q7: Are there any analytical methods used to study this compound?

A7: Yes, various analytical techniques are employed to characterize and study this compound and its derivatives. These include:

- X-ray crystallography: Used to determine the three-dimensional structure of this compound complexes, providing valuable information about bond lengths, angles, and spatial arrangement of atoms. [, , ]

- UV-Vis Spectroscopy: Used to study the electronic transitions within the molecule, providing information about its light absorption properties. []

- Electrochemistry (Cyclic Voltammetry): Provides insights into the electron transfer properties and redox behavior of the compound, particularly relevant for studying its catalytic activity. []

Q8: What is the historical context of this compound in scientific research?

A8: this compound and its derivatives have a rich history in various fields of chemistry, including:

- Asymmetric Synthesis: Chiral this compound ligands have played a significant role in developing enantioselective catalytic reactions, earning a prominent place in organic chemistry. [, , ]

- Medicinal Chemistry: this compound scaffolds have been explored in medicinal chemistry due to their potential biological activity. For instance, they have been incorporated into analogs of mycobactins, compounds with potential as iron-chelating therapeutic agents. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。